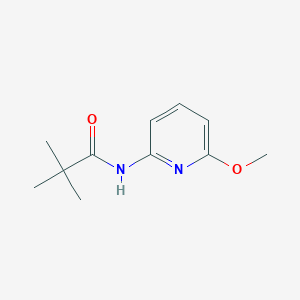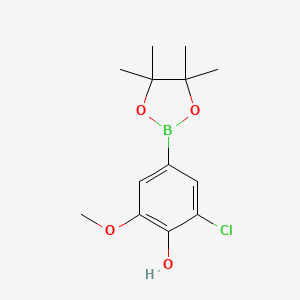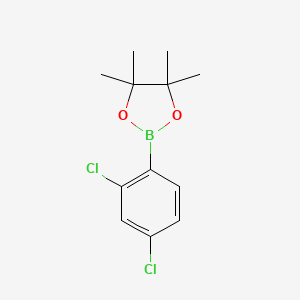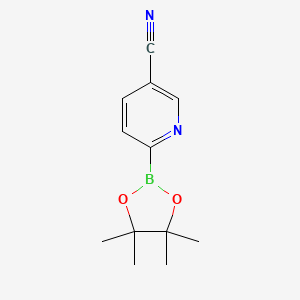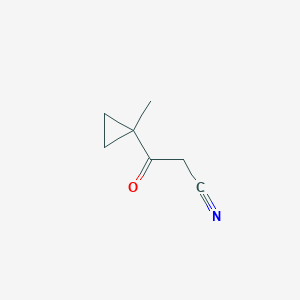
4-氯-3-(三氟甲氧基)苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 886501-50-4 . It has a molecular weight of 221.57 . The IUPAC name for this compound is 4-chloro-3-(trifluoromethoxy)benzonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-Chloro-3-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a solid at room temperature . The compound should be stored at 2-8°C .
科学研究应用
- 氟伏沙明中间体: 4-氯-3-(三氟甲氧基)苯甲腈是氟伏沙明合成的关键中间体,氟伏沙明是一种抗抑郁药物。 研究人员利用它来合成这种重要的医药化合物 .
- 参考化合物: 科学家使用该化合物作为参考物质来确定其他分子的电子亲和力。 例如,它已被用于与1,3,5,7-环辛四烯 (COT) 相关的研究 .
- 氰化反应: 4-氯-3-(三氟甲氧基)苯甲腈参与镍催化的芳基氰化反应。 这些反应对于合成化学中构建复杂的有机分子至关重要 .
医药合成
电子亲和力研究
有机合成
总之,4-氯-3-(三氟甲氧基)苯甲腈在科学研究中扮演着多方面的角色,涵盖医药、农用化学品、材料科学等领域。 其多功能性使其成为进一步研究和创新的有趣课题 . 如果您需要更多详细信息或有任何其他问题,请随时提问! 😊
安全和危害
The safety information for “4-Chloro-3-(trifluoromethoxy)benzonitrile” indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
生化分析
Biochemical Properties
4-Chloro-3-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nickel-catalyzed arylcyanation reactions, which are crucial for the synthesis of complex organic molecules . Additionally, it has been used in proteomics research to study protein interactions and functions . The nature of these interactions often involves the formation of covalent bonds with target biomolecules, leading to changes in their activity and function.
Cellular Effects
The effects of 4-Chloro-3-(trifluoromethoxy)benzonitrile on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling proteins, leading to alterations in downstream signaling cascades . These changes can impact gene expression, resulting in the upregulation or downregulation of specific genes. Furthermore, 4-Chloro-3-(trifluoromethoxy)benzonitrile can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-Chloro-3-(trifluoromethoxy)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific target and the nature of the binding. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-(trifluoromethoxy)benzonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at 2-8°C . Prolonged exposure to ambient temperatures can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have also indicated that the compound can have lasting effects on cellular processes, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-(trifluoromethoxy)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Chloro-3-(trifluoromethoxy)benzonitrile is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell . The compound’s role in these pathways is crucial for understanding its impact on cellular metabolism and energy production. By modulating the activity of key enzymes, 4-Chloro-3-(trifluoromethoxy)benzonitrile can alter the balance of metabolic intermediates, leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 4-Chloro-3-(trifluoromethoxy)benzonitrile within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments. Understanding the transport mechanisms is vital for elucidating the compound’s overall effects on cellular processes.
Subcellular Localization
4-Chloro-3-(trifluoromethoxy)benzonitrile exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and the subsequent biochemical effects. By studying the subcellular distribution of 4-Chloro-3-(trifluoromethoxy)benzonitrile, researchers can gain insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSOYAYOGSZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590658 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886501-50-4 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


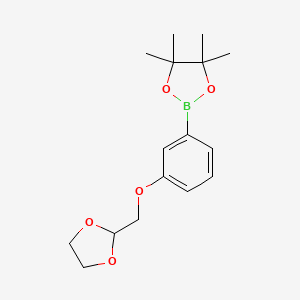

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)


